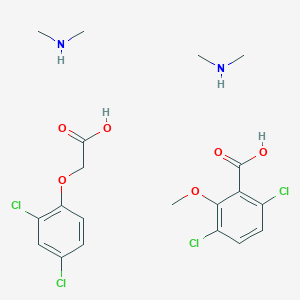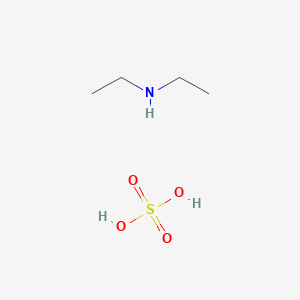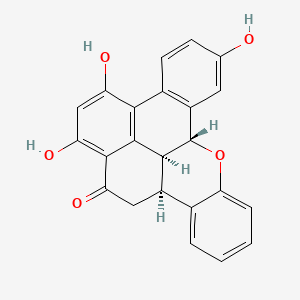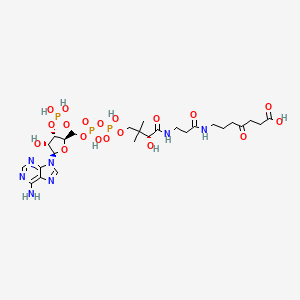![molecular formula C9H5ClN4 B1218094 6-クロロ-[1,2,4]トリアゾロ[3,4-a]フタラジン CAS No. 52494-53-8](/img/structure/B1218094.png)
6-クロロ-[1,2,4]トリアゾロ[3,4-a]フタラジン
概要
説明
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by a triazole ring fused to a phthalazine ring, with a chlorine atom attached at the sixth position. It has garnered interest due to its potential biological and pharmacological activities, making it a subject of study in various scientific fields .
科学的研究の応用
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
Target of Action
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine is primarily targeted for its anticonvulsant activities . The compound has been evaluated for its anticonvulsant activities using the maximal electroshock test (MES) .
Mode of Action
It is known that the compound exhibits potent anticonvulsant activities . This suggests that it may interact with targets in the nervous system to suppress seizures.
Pharmacokinetics
The compound’s molecular weight is 20462 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
The primary result of the action of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine is its anticonvulsant effect. In tests, most of the synthesized compounds exhibited potent anticonvulsant activities . The most promising compound showed significant anticonvulsant activity in the MES test with an ED value of 9.3 mg/kg .
生化学分析
Biochemical Properties
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes . The interaction between 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine and these enzymes involves binding to the active site, leading to enzyme inhibition. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.
Cellular Effects
The effects of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine has been observed to alter the expression of genes involved in apoptosis and cell proliferation, leading to potential anticancer effects. Moreover, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation . For example, the binding of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine to carbonic anhydrase results in the inhibition of this enzyme, which plays a role in maintaining acid-base balance in tissues. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has shown stability under various conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have indicated that prolonged exposure to 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine can result in sustained inhibition of target enzymes and persistent changes in gene expression, which may have therapeutic implications.
Dosage Effects in Animal Models
The effects of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine vary with different dosages in animal models . At lower doses, this compound exhibits beneficial effects, such as anticonvulsant and anticancer activities, without significant toxicity. At higher doses, 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine can cause adverse effects, including hepatotoxicity and neurotoxicity. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites. The metabolic flux of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine in specific tissues, affecting its distribution and accumulation within the body.
Subcellular Localization
The subcellular localization of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine within these compartments can influence its interactions with biomolecules and its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine derivatives. These derivatives are then subjected to further reactions with triazole precursors under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the scale and desired purity of the final product .
化学反応の分析
Types of Reactions
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
類似化合物との比較
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine
- 6-Substituted-[1,2,4]triazolo3,4-aphthalazine derivatives
Uniqueness
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific substitution pattern and the presence of the chlorine atom at the sixth position. This structural feature can influence its reactivity and biological activity, distinguishing it from other similar compounds .
特性
IUPAC Name |
6-chloro-[1,2,4]triazolo[3,4-a]phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-6-3-1-2-4-7(6)9-12-11-5-14(9)13-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXQUTKJCQAPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=CN3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310578 | |
| Record name | 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804147 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52494-53-8 | |
| Record name | 52494-53-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















